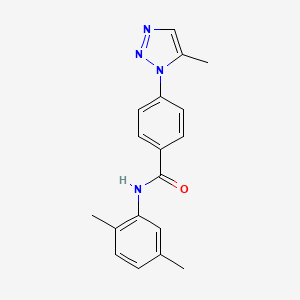

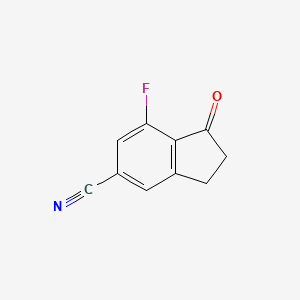

2-(Benzotriazol-1-yl)-3-morpholin-4-ylnaphthalene-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .

Synthesis Analysis

Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . The reaction of 1-(benzotriazol-1-yl)-3-phenylpropynone with substituted 2-aminopyridines, 2-picolines, and 2-methylquinoline afforded pyrido[1,2-a]pyrimidin-2-ones, 2H-quinolizin-2-ones, and pyrido[1,2-a]quinolin-3-ones in good yields .Molecular Structure Analysis

A new polymorph of a closely related compound, 2-(2H-benzotriazol-2-yl)acetic acid, shows a non-planar molecule with synplanar conformation and features helices sustained by hydrogen bonding.Chemical Reactions Analysis

Benzotriazole is inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions, activates molecules toward numerous transformations, remains sufficiently stable during the course of the reactions, and finally can be removed easily at the end of the reaction sequence .Physical And Chemical Properties Analysis

Benzotriazole is a weak acid with a pKa = 8.2. It is a very weak Brønsted base with pKa < 0. Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons .Scientific Research Applications

Photostabilizing Efficiency in Polymers

Novel adducts combining benzotriazole UV-absorbers with fluorescent units have been developed for the photostabilization of polymers. These compounds exhibit excellent photostabilizing efficiency, indicating potential for simultaneous brightening and stabilization of polymers. Their integration into polymer chains has been confirmed spectrophotometrically, with a notable influence on the photostability of co-polymers without significantly affecting molecular weight (Bojinov et al., 2005; Bojinov & Grabchev, 2005).

Synthesis and Biological Activity of Naphthalene Derivatives

Research on naphthalene derivatives has led to the synthesis of compounds with potential biological activity. For example, the preparation and characterization of novel 1,4-naphthoquinone derivatives, along with their metal complexes, demonstrated varied antibacterial activities, with some showing significant effectiveness (Ekennia et al., 2018).

Synthesis of Pyrroles and Allylamines

A study involving the synthesis of 1,3-disubstituted allylamines and 1,2-diaryl pyrroles from a related synthon showcases the synthetic versatility of benzotriazole-containing compounds. This highlights the potential for creating diverse bioactive molecules or intermediates for further chemical synthesis (Katritzky et al., 1995).

Electrochromic Applications

Electron-deficient pyrrolo-acenaphtho-pyridazine-dione based conjugated polymers, which share structural motifs with benzotriazole and naphthalene derivatives, have been developed for electrochromic applications. These polymers exhibit significant color changes and outstanding redox stability, suggesting the potential for advanced materials in display technologies or smart windows (Cho et al., 2015).

Antifungal and Antibacterial Agents

The synthesis of nitrogen and sulfur-containing hetero-1,4-naphthoquinones, evaluated as antifungal and antibacterial agents, demonstrates the medical and pharmaceutical relevance of naphthalene derivatives. These compounds showed potent activity, suggesting their utility in developing new therapeutic agents (Tandon et al., 2010).

Mechanism of Action

Target of Action

Benzotriazole derivatives, which include this compound, have been known to bind with enzymes and receptors in biological systems . The specific targets would depend on the exact biological and pharmacological context.

Mode of Action

The mode of action of 2-(Benzotriazol-1-yl)-3-morpholin-4-ylnaphthalene-1,4-dione involves interactions with its targets in the biological system. The compound’s large conjugated system is capable of forming π–π stacking interactions and hydrogen bond acceptors, making it susceptible to bind with enzymes and receptors . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.

Biochemical Pathways

Benzotriazole derivatives have been known to exhibit a broad spectrum of biological properties, suggesting that they may affect multiple pathways .

Result of Action

Benzotriazole derivatives have been known to exhibit various biological and pharmaceutical properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that benzotriazole derivatives, which include this compound, have a broad spectrum of biological properties . They are known to interact with various enzymes and proteins, and these interactions can influence biochemical reactions

Cellular Effects

Some benzotriazole derivatives have been shown to have antifungal activities, suggesting that they may influence cell function . They may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that benzotriazole derivatives can bind with enzymes and receptors in biological systems . This binding can lead to changes in gene expression and can result in enzyme inhibition or activation

properties

IUPAC Name |

2-(benzotriazol-1-yl)-3-morpholin-4-ylnaphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3/c25-19-13-5-1-2-6-14(13)20(26)18(17(19)23-9-11-27-12-10-23)24-16-8-4-3-7-15(16)21-22-24/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIAVNDKPDSLIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2684528.png)

![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2684531.png)

![3-(4-Methylphenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2684532.png)

![4-(3-Butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2684533.png)

![3-methyl-6-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2684542.png)